molecular formula C9H10O3 B121983 Benzyl glycolate CAS No. 30379-58-9

Benzyl glycolate

Cat. No. B121983
CAS RN: 30379-58-9
M. Wt: 166.17 g/mol
InChI Key: VPYJBEIOKFRWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl glycolate is a benzyl ester of glycolic acid . It has a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol .


Molecular Structure Analysis

The molecular structure of Benzyl glycolate consists of a benzyl group (C6H5CH2-) attached to a glycolate (HOCH2CO2-). The InChI string representation is InChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2 .

Scientific Research Applications

Synthesis of Monosaccharide Building Blocks

Benzyl glycolate is utilized in the synthesis of monosaccharide building blocks, which are fundamental components in the construction of complex carbohydrates. These building blocks are crucial for the development of carbohydrate-based drugs and vaccines .

Preparation of Phosphonate Dipeptides

This compound serves as a potential moiety for the preparation of phosphonate dipeptides. These dipeptides are investigated for their potential as inhibitors of VanX, an enzyme that confers antibiotic resistance .

Development of Polymeric Phosphazenes

Benzyl glycolate is a precursor in the synthesis of new polymeric phosphazenes with pendent esters of glycolic or lactic acid as side units. These polymers have applications in biodegradable materials and drug delivery systems .

Cell Maturation Activity

Research indicates that Benzyl glycolate has cell maturation activity. This property is significant for the development of therapies that require the modulation of cell growth and differentiation .

Organic Synthesis

In organic chemistry, Benzyl glycolate is used as a reagent in various synthetic pathways. Its presence in a reaction can influence the formation of desired molecular structures, particularly in the synthesis of complex organic molecules .

Molecular Modeling and Simulation

Benzyl glycolate’s structural data is used in computational chemistry for molecular modeling and simulation. Programs like Amber and GROMACS utilize this data to produce visualizations that help understand molecular interactions and dynamics .

Pharmaceutical Research

The compound’s properties make it valuable in pharmaceutical research, particularly in the design and synthesis of drug candidates. Its role in forming ester linkages is essential in creating prodrugs or modifying pharmacokinetic profiles .

Cosmetic Industry Applications

Benzyl glycolate finds applications in the cosmetic industry due to its ester form, which can be used as an intermediate in the synthesis of various cosmetic ingredients, enhancing their properties and effectiveness .

properties

IUPAC Name

benzyl 2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYJBEIOKFRWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340075
Record name Benzyl glycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl glycolate

CAS RN

80409-16-1, 30379-58-9
Record name Benzyl (1)-glycolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080409161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl glycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 2-hydroxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Construction of Benzyl-glycolic Acid. Glycolic acid (7.69,100 mmols) is added to N,N'-diisopropylbenzylisourea (23.39,100 mmols) with stirring for 1 hour. The volume is then increased to 200 mL with THF, and the mixture stirred for 48 h at room temperature. After cooling the mixture to -15° C., the diisopropylurea is removed by filtration and the THF evaporated under reduced pressure. The resulting product is pumped under high vacuum for 24 h to give benzyl glycolate which may be used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of pentanoracid 7 (600 mg; 1.2 mmol), silver carbonate (440 mg; 1.6 mmol) in a mixture of chloroform (10 ml) and acetonitrile (7 ml), benzyl bromacetate (260 μl; 1.6 mmol) was added and the reaction mixture was stirred for 28 hours at room temperature. The course of the reaction was monitored by TLC (toluene/diethyl ether 6:1). The reaction mixture was then filtered through diatomaceous earth and the filtrate was worked-up and the product was purified by analogical procedure as in the preparation of 21-oxoacid benzyl glycolate. The obtained crude pentanoracid benzyl glycolate (358 mg; 46%) having m.p. 156-157° C. (methanol), [α]D=+57° (c=0.31) was used in the next step.
Name
toluene diethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
260 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
440 mg
Type
catalyst
Reaction Step Three
Yield
46%

Synthesis routes and methods III

Procedure details

Alternatively, to a cold (0° C. ) suspension of NaH (3.8 g of a 60% weight dispersion in mineral oil, 95.0 mmol) in THF (50 mL) was added a solution of glycolic acid (7.2 g, 95 mmol) in THF (50 mL) dropwise via cannula. The resulting solution was warmed to 25° C. and concentrated in vacuo. The resulting salt was suspended in DMF (100 mL) and treated with KI (1.57 g, 0.1 eq) and benzyl bromide (12.3 mL, 1.1 eq). The mixture was heated at 100° C. for 23 hours under argon and the DMF was evaporated. The residue was dissolved in ether and washed with water, saturated Na2S2O3, and brine, and dried over MgSO4. Distillation afforded benzyl glycolate (8.5 g, 54%) as a colorless oil, b.p. 85-87° C. (0.5 Torr).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
12.3 mL
Type
reactant
Reaction Step Three
Yield
54%

Synthesis routes and methods IV

Procedure details

NaH (6.31 g, 158 mmol) was suspended in dry THF (500 ml) and cooled to 0° C. 2-hydroxyacetic acid (12 g, 158 mmol) was added portion wise, and the mixture was stirred at RT for 1 hour. The solvent was removed, and the residue was suspended in DMF (500 ml); KI (2.488 g, 14.99 mmol) and benzyl bromide (18.77 ml, 158 mmol) were added; and the mixture was heated to 100° C. for 24 hours. The solvent was removed, and the crude was portioned between EtOAc (600 ml) and water (200 ml). The organic phase was washed with brine and dried over Na2SO4. The solvent was removed and the crude was purified by flash chromatography on silica gel (petroleum ether/EtOAc 80/20). Benzyl 2-hydroxyacetate was obtained (18.089 g, 69% yield).
Name
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
18.77 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl glycolate
Reactant of Route 2
Reactant of Route 2
Benzyl glycolate
Reactant of Route 3
Reactant of Route 3
Benzyl glycolate
Reactant of Route 4
Reactant of Route 4
Benzyl glycolate
Reactant of Route 5
Reactant of Route 5
Benzyl glycolate
Reactant of Route 6
Reactant of Route 6
Benzyl glycolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.